molecular formula C20H15ClN2O4S B2695917 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862795-49-1

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2695917
CAS No.: 862795-49-1
M. Wt: 414.86
InChI Key: ZMWYBLMAPUFMAJ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, furan-2-carbaldehyde, and phenylsulfonyl chloride. The key steps may involve:

  • Formation of an intermediate Schiff base by reacting 2-chlorobenzaldehyde with furan-2-carbaldehyde.
  • Cyclization of the Schiff base to form the oxazole ring.
  • Introduction of the phenylsulfonyl group through sulfonylation.
  • Final amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazole: Lacks the amine group.

    2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)thiazol-5-amine: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWYBLMAPUFMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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